Diproteverine Hydrochloride

Description

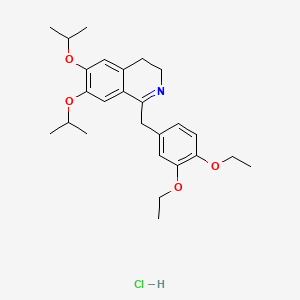

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

69373-88-2 |

|---|---|

Molecular Formula |

C26H36ClNO4 |

Molecular Weight |

462.0 g/mol |

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |

InChI Key |

AWQPJKUSDUHYIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |

Other CAS No. |

69373-88-2 |

Related CAS |

69373-95-1 (Parent) |

Synonyms |

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diproteverine Hydrochloride on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproteverine hydrochloride, an analogue of papaverine, is a potent smooth muscle relaxant. Its spasmolytic activity is primarily attributed to a dual mechanism of action: the inhibition of phosphodiesterase-4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs). This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from various experimental models. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development in this area.

Core Mechanism of Action

This compound exerts its smooth muscle relaxant effects through two primary, interconnected pathways:

-

Inhibition of Phosphodiesterase-4 (PDE4): Diproteverine is a selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[1][2][3][4][5][6][7][8][9] By inhibiting PDE4, diproteverine leads to an accumulation of intracellular cAMP.[1][2][3][4][5][6][7][8][9]

-

Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Diproteverine also acts as a calcium channel blocker, specifically targeting L-type voltage-dependent calcium channels.[4][10][11][12][13] This action prevents the influx of extracellular calcium ions (Ca²⁺) into the smooth muscle cell, a critical step in the initiation of muscle contraction.[2][4]

The synergistic effect of these two mechanisms results in a significant reduction in intracellular calcium levels, leading to the relaxation of smooth muscle tissue.[2][4]

Signaling Pathways

The signaling cascades initiated by this compound are visualized below.

PDE4 Inhibition Pathway

Caption: PDE4 Inhibition Signaling Cascade.

L-type Calcium Channel Blockade Pathway

Caption: L-type Calcium Channel Blockade Pathway.

Quantitative Data

The following table summarizes the quantitative effects of this compound on various smooth muscle preparations.

| Tissue/Cell Type | Parameter | Value | Reference |

| Guinea Pig Trachea (pre-contracted with Histamine) | ED₅₀ (Relaxation) | 4.7 x 10⁻⁵ mol/L | [11] |

| Guinea Pig Trachea (pre-contracted with Methacholine) | ED₅₀ (Relaxation) | 4.3 x 10⁻⁵ mol/L | [11] |

| Guinea Pig Trachea (pre-contracted with KCl) | ED₅₀ (Relaxation) | 2.2 x 10⁻⁵ mol/L | [11] |

| Guinea Pig Bronchi (Histamine-induced contraction) | ED₅₀ (Inhibition) | 8.5 x 10⁻⁵ mol/L | [11] |

| Guinea Pig Bronchi (Methacholine-induced contraction) | ED₅₀ (Inhibition) | 9.3 x 10⁻⁵ mol/L | [11] |

| Guinea Pig Bronchi (KCl-induced contraction) | ED₅₀ (Inhibition) | 7.4 x 10⁻⁵ mol/L | [11] |

| Pregnant Rat Uterine Membranes | IC₅₀ ([³H]nitrendipine binding) | 5.6 µM | [4][12] |

| Pregnant Rat Uterine Membranes | IC₅₀ ([³H]diltiazem binding) | 2.6 µM | [4][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol describes the measurement of isometric contraction in isolated smooth muscle preparations, such as tracheal rings or uterine strips, to assess the relaxant effects of this compound.

Experimental Workflow:

References

- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioRender App [app.biorender.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ijpsr.com [ijpsr.com]

- 8. ijpsr.com [ijpsr.com]

- 9. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]

- 10. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pharmacodynamics of Drotaverine as a PDE4 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotaverine, an isoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent utilized in the management of various conditions characterized by smooth muscle hypermotility.[1][2][3] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3][4] This inhibition leads to an accumulation of intracellular cAMP, initiating a signaling cascade that results in the relaxation of smooth muscle cells.[2] This technical guide provides an in-depth exploration of the pharmacodynamics of drotaverine as a PDE4 inhibitor, detailing its mechanism of action, effects on intracellular signaling, and its application in smooth muscle relaxation. The guide further presents available quantitative data, outlines relevant experimental protocols, and includes visualizations of key pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

Drotaverine is recognized for its myotropic spasmolytic effects, directly targeting smooth muscle tissue without affecting the autonomic nervous system.[2] Its clinical applications are diverse, ranging from gastroenterological disorders such as irritable bowel syndrome (IBS) to obstetric uses like the augmentation of labor. The therapeutic efficacy of drotaverine is intrinsically linked to its ability to modulate intracellular cAMP levels through the selective inhibition of the PDE4 enzyme.[2][4] Understanding the nuances of this interaction is paramount for its optimal therapeutic use and for the development of novel, more targeted antispasmodic agents.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The cornerstone of drotaverine's pharmacodynamic profile is its role as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4]

The Role of Phosphodiesterase 4

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cAMP and cyclic guanosine monophosphate (cGMP).[5] The PDE4 family is specific for the hydrolysis of cAMP, converting it to the inactive metabolite 5'-AMP.[5] By inhibiting PDE4, drotaverine prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell.[2]

The cAMP Signaling Cascade in Smooth Muscle Relaxation

The elevation of intracellular cAMP levels triggers a cascade of events culminating in smooth muscle relaxation:

-

Activation of Protein Kinase A (PKA): Increased cAMP binds to and activates PKA.[2]

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): Activated PKA phosphorylates and inactivates MLCK.[2]

-

Inhibition of Myosin Light Chain Phosphorylation: Inactivated MLCK is unable to phosphorylate the myosin light chain.

-

Inhibition of Cross-Bridge Cycling: The dephosphorylation of the myosin light chain prevents the interaction between actin and myosin filaments, thereby inhibiting muscle contraction and promoting relaxation.

In addition to this primary pathway, elevated cAMP can also contribute to smooth muscle relaxation by:

-

Decreasing intracellular calcium (Ca2+) concentrations: cAMP can promote the sequestration of Ca2+ into the sarcoplasmic reticulum and enhance its extrusion from the cell.

-

Modulating ion channel activity: cAMP can influence the activity of potassium channels, leading to hyperpolarization of the cell membrane and reduced excitability.

Signaling Pathway of Drotaverine-Mediated Smooth Muscle Relaxation

Caption: Drotaverine inhibits PDE4, increasing cAMP and leading to smooth muscle relaxation.

Data Presentation: Quantitative Analysis

While drotaverine is widely cited as a selective PDE4 inhibitor, comprehensive, directly comparative quantitative data on its inhibitory activity across all PDE isozymes in a single study is limited in the readily available literature. The following table summarizes the known information and provides context with data for other relevant PDE inhibitors.

Table 1: Phosphodiesterase Inhibition Profile

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Selectivity Profile | Reference |

| Drotaverine | Data not available | Data not available | Data not available | Selective Inhibitor | Data not available | Selective for PDE4 | [1][2][3][4] |

| Zardaverine | >100 | >100 | 0.58 | 0.17 - 0.79 | >100 | Selective for PDE3 and PDE4 | [6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The lack of specific IC50 values for drotaverine across all PDE isozymes in the available literature is a notable data gap.

Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound, such as drotaverine, against the PDE4 enzyme. This is often performed using a fluorescence polarization (FP) assay.[7]

Materials:

-

Purified recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP substrate (e.g., FAM-cAMP)

-

Binding agent (binds to the product of the enzymatic reaction)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Test compound (Drotaverine) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of drotaverine in DMSO.

-

Enzyme Reaction:

-

Add the assay buffer to the wells of a microplate.

-

Add the test compound (drotaverine) at various concentrations.

-

Initiate the reaction by adding the purified PDE4 enzyme.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Substrate Addition: Add the FAM-cAMP substrate to all wells.

-

Termination and Detection:

-

Stop the enzymatic reaction.

-

Add the binding agent, which will bind to the hydrolyzed FAM-AMP product.

-

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. A decrease in polarization indicates inhibition of PDE4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of drotaverine and determine the IC50 value by plotting the inhibition curve.

Experimental Workflow for a PDE4 Inhibition Assay

Caption: A typical workflow for determining the IC50 of drotaverine on PDE4.

Measurement of Intracellular cAMP Levels (General Protocol)

This protocol describes a common method for quantifying changes in intracellular cAMP levels in smooth muscle cells following treatment with drotaverine, often using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).[8]

Materials:

-

Cultured smooth muscle cells

-

Cell culture medium and reagents

-

Drotaverine

-

Cell lysis buffer

-

cAMP assay kit (containing a labeled cAMP conjugate and a specific anti-cAMP antibody)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Cell Culture and Treatment:

-

Seed smooth muscle cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of drotaverine for a specified time. Include appropriate controls (e.g., vehicle-only).

-

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Immunoassay:

-

Transfer the cell lysates to an assay plate.

-

Add the labeled cAMP conjugate and the anti-cAMP antibody to each well. The endogenous cAMP from the cell lysate will compete with the labeled cAMP for binding to the antibody.

-

-

Incubation: Incubate the plate to allow the competitive binding reaction to reach equilibrium.

-

TR-FRET Measurement: Measure the TR-FRET signal using a microplate reader. A higher concentration of intracellular cAMP will result in a lower FRET signal, and vice versa.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the absolute concentration of cAMP in the cell lysates and analyze the dose-dependent effect of drotaverine.

Logical Relationship in cAMP Measurement

Caption: The relationship between drotaverine concentration and the resulting TR-FRET signal.

Conclusion

Drotaverine's efficacy as a smooth muscle relaxant is firmly rooted in its selective inhibition of phosphodiesterase 4. By elevating intracellular cAMP levels, it effectively uncouples the contractile machinery of smooth muscle cells, leading to vasodilation and spasmolysis. While its clinical utility is well-documented, a more detailed, quantitative characterization of its selectivity profile across all PDE isozymes would be invaluable for a deeper understanding of its pharmacodynamics and for guiding future drug discovery efforts. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular interactions of drotaverine and other PDE4 inhibitors.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. njms.rutgers.edu [njms.rutgers.edu]

- 6. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Calcium Channel Blocking Properties of Drotaverine Hydrochloride: A Technical Guide

Note: Initial research indicates that the query for "Diproteverine Hydrochloride" likely contains a typographical error, as the vast majority of scientific literature pertains to "Drotaverine Hydrochloride," a well-documented antispasmodic agent with calcium channel blocking properties. This guide will proceed under the assumption that the intended subject is Drotaverine Hydrochloride.

Introduction

Drotaverine hydrochloride is a potent antispasmodic agent utilized in the management of smooth muscle spasms associated with various conditions, including those of the gastrointestinal, biliary, and urogenital tracts.[1][2][3] Its efficacy stems from a dual mechanism of action: inhibition of phosphodiesterase-4 (PDE4) and blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][4][5] This technical guide provides an in-depth exploration of the calcium channel blocking properties of drotaverine, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data on Calcium Channel Blocking Activity

The calcium channel blocking effects of drotaverine have been quantified through various in vitro studies, primarily focusing on its interaction with L-type calcium channels. The following tables summarize the key quantitative findings.

Table 1: Radioligand Binding Affinity of Drotaverine for L-type Calcium Channels

| Radioligand | Preparation | IC50 (µM) | Reference |

| [³H]nitrendipine | Pregnant rat uterine membranes | 5.6 | [6] |

| [³H]diltiazem | Pregnant rat uterine membranes | 2.6 | [6] |

Table 2: Functional Antagonism of Smooth Muscle Contraction by Drotaverine

| Tissue Preparation | Contractile Agent | ED50 (µM) | Reference |

| Guinea pig trachea | Histamine | 47 | [5] |

| Guinea pig trachea | Methacholine | 43 | [5] |

| Guinea pig trachea | Potassium Chloride (KCl) | 22 | [5] |

Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation

Drotaverine's spasmolytic effect is primarily attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of PDE4.[2][7] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK), leading to its inactivation and subsequent smooth muscle relaxation.[7]

Concurrently, drotaverine directly inhibits the influx of extracellular calcium through L-type voltage-operated calcium channels.[4][7] This calcium antagonistic effect is crucial for its spasmolytic properties, as it reduces the availability of intracellular calcium required for smooth muscle contraction.[7] The combined actions of PDE4 inhibition and L-type calcium channel blockade result in a potent and effective relaxation of smooth muscle.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium channel blocking properties of drotaverine.

Isolated Organ Bath for Functional Assessment of Smooth Muscle Relaxation

This protocol is designed to assess the functional effects of drotaverine on pre-contracted smooth muscle tissue, such as guinea pig trachea.

Materials:

-

Isolated guinea pig trachea

-

Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Contractile agents (e.g., Histamine, Methacholine, KCl)

-

Drotaverine hydrochloride solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Isolate the guinea pig trachea and cut it into rings.

-

Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

-

Induce a stable contraction of the tracheal rings using a contractile agent (e.g., histamine at a concentration that produces approximately 80% of the maximal response).

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of drotaverine hydrochloride to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve to determine the ED50 value of drotaverine.

Radioligand Binding Assay for L-type Calcium Channels

This protocol measures the binding affinity of drotaverine for L-type calcium channels using a radiolabeled ligand.

Materials:

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., pregnant rat uterus, cerebral cortex)

-

Radioligand (e.g., [³H]nitrendipine)

-

Drotaverine hydrochloride solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare membrane homogenates from the chosen tissue.

-

In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of the radioligand (e.g., [³H]nitrendipine) and varying concentrations of drotaverine hydrochloride.

-

To determine non-specific binding, include a set of tubes with an excess of an unlabeled L-type calcium channel blocker (e.g., nifedipine).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of drotaverine and determine the IC50 value by non-linear regression analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of drotaverine's mechanism of action and experimental workflows.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]

- 4. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 8. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural relationship between Drotaverine and papaverine

An In-depth Technical Guide on the Structural Relationship Between Drotaverine and Papaverine

Introduction

Drotaverine and papaverine are both members of the benzylisoquinoline class of alkaloids, recognized for their potent antispasmodic properties.[1] While papaverine is a naturally occurring alkaloid isolated from the opium poppy (Papaver somniferum), drotaverine is a synthetic analogue.[1][2] Structurally, drotaverine is a derivative of papaverine and was developed to enhance the therapeutic efficacy of its parent compound.[3][4] This guide provides a comprehensive analysis of the structural relationship between these two compounds, their comparative physicochemical and pharmacological profiles, and the experimental methodologies used for their evaluation. Drotaverine exhibits a more potent antispasmodic effect than papaverine, which is attributed to its specific structural modifications.[5][6] Both compounds function primarily as phosphodiesterase (PDE) inhibitors, with drotaverine showing selectivity for the PDE4 isozyme.[5][7][8]

Structural Analysis

The core structural scaffold of both drotaverine and papaverine is the isoquinoline ring system.[1] Papaverine's chemical structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[2] Drotaverine, also known as dihydroisoperparine, is chemically identified as (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline.[5][8]

The key structural differences are:

-

Substitution on the Phenyl and Isoquinoline Rings: Papaverine possesses four methoxy (-OCH₃) groups, two on the benzyl ring and two on the isoquinoline ring.[2] In contrast, drotaverine has four ethoxy (-OCH₂CH₃) groups in the same positions.[5] This increased lipophilicity due to the ethyl groups is believed to contribute to its enhanced potency.

-

Saturation of the Isoquinoline Ring: The isoquinoline ring in papaverine is aromatic. Drotaverine features a 1,2,3,4-tetrahydroisoquinoline structure, meaning a portion of the isoquinoline ring is saturated.[8][9] This partial saturation introduces a degree of conformational flexibility not present in the rigid, planar structure of papaverine.

Physicochemical and Pharmacological Properties

The structural modifications from papaverine to drotaverine result in distinct physicochemical and pharmacological profiles.

| Property | Papaverine | Drotaverine | Reference(s) |

| Molecular Formula | C₂₀H₂₁NO₄ | C₂₄H₃₁NO₄ | [2][5] |

| Molecular Weight | 339.4 g/mol | 397.5 g/mol | [2][5] |

| Appearance | - | Light yellow crystalline powder | [10][11] |

| Melting Point | - | 211-213 °C | [11] |

| Water Solubility | Slightly soluble | Sparingly soluble | [2][10] |

| LogP | 3.9 | 5.35 | [2][4] |

| pKa (Strongest Basic) | - | 7.11 | [4] |

| Mechanism of Action | Non-selective PDE inhibitor | Selective PDE4 inhibitor, potential L-type Ca²⁺ channel blocker | [2][5][7][12] |

| Potency | Less potent | More potent antispasmodic | [3][4][6] |

Pharmacokinetic Parameters

Pharmacokinetic data for drotaverine has been established through various studies.

| Parameter | Drotaverine | Reference(s) |

| Bioavailability (Oral) | 24.5 - 91% (Mean: 58.2%) | [3][5] |

| Tmax (Oral) | 1.14 - 1.9 hours | [3][13] |

| Cmax (80 mg Oral Dose) | 121.85 - 292 ng/mL | [3][13] |

| AUC (80 mg Oral Dose) | 1593.92 - 3251 ng*h/mL | [3][13] |

| Biological Half-life | 7 - 12 hours | [6] |

| Volume of Distribution | 193 ± 48 L (Oral) | [5] |

| Protein Binding | 80 - 95% | [6] |

| Metabolism | Extensive hepatic metabolism | [5] |

| Elimination | ~67% in feces, ~20% in urine | [5] |

Structure-Activity Relationship (SAR)

The enhanced potency of drotaverine can be directly linked to its structural modifications. The structure-activity relationship of papaverine analogs is significantly influenced by hydrophobicity and steric factors.[14]

-

Alkoxy Group Substitution: The replacement of methoxy groups with ethoxy groups increases the molecule's lipophilicity (as indicated by the higher LogP value). This can enhance membrane permeability and interaction with the hydrophobic pockets of the PDE4 enzyme, contributing to its increased potency.

-

Isoquinoline Ring Saturation: The partial saturation of the isoquinoline ring in drotaverine provides greater conformational flexibility. This allows the molecule to adopt an optimal conformation for binding to the active site of PDE4, potentially leading to a stronger and more selective interaction compared to the rigid, planar structure of papaverine.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for drotaverine is the selective inhibition of phosphodiesterase 4 (PDE4).[5][7] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, drotaverine prevents the breakdown of cAMP, leading to its accumulation within smooth muscle cells.[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to the relaxation of smooth muscle and subsequent vasodilation and spasmolysis.[7] Drotaverine may also exert minor effects as an L-type calcium channel blocker.[5][12]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds like drotaverine and papaverine against PDE enzymes. This example uses a colorimetric method.[15]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the PDE enzyme (e.g., PDE4) in an appropriate assay buffer.

-

Prepare a stock solution of the substrate (e.g., cAMP) at a concentration of 0.5 mM in the assay buffer.[15]

-

Prepare serial dilutions of the test compounds (Drotaverine, Papaverine) and a control inhibitor (e.g., IBMX).[15]

-

Prepare a solution of 5'-nucleotidase enzyme.[15]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the 0.5 mM cAMP substrate solution.[15]

-

Add 15 µL of assay buffer.[15]

-

Add 10 µL of 5'-nucleotidase solution.[15]

-

Add 5 µL of the test compound dilution or control.

-

Equilibrate the plate to the reaction temperature (e.g., 37°C).[15]

-

Initiate the reaction by adding 5 µL of the diluted PDE enzyme solution. The total reaction volume is 55 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[15]

-

-

Detection:

-

Data Analysis:

-

Construct a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each well.

-

Determine the percentage of PDE inhibition for each concentration of the test compound relative to the uninhibited control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Calcium Channel Blocking Assay (Aortic Ring Method)

This protocol outlines a classic ex-vivo method to assess the calcium channel blocking activity of a compound by measuring its effect on vascular smooth muscle contraction.[17][18]

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta.

-

Place the aorta in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit solution).

-

Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction by replacing the PSS with a high-potassium (e.g., 80 mM KCl) depolarizing solution. This opens voltage-gated L-type calcium channels, causing calcium influx and contraction.[12]

-

Once the contraction reaches a stable plateau, add the test compound (e.g., Drotaverine) or a standard calcium channel blocker (e.g., Nifedipine) in a cumulative concentration-dependent manner.[17]

-

Record the resulting relaxation of the aortic ring.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high-KCl solution.

-

Plot the percentage of relaxation against the logarithm of the compound's concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value (the effective concentration that produces 50% of the maximal relaxation).

-

Conclusion

Drotaverine is a structurally optimized synthetic analog of papaverine, designed for enhanced antispasmodic activity. The key molecular modifications—the substitution of methoxy with more lipophilic ethoxy groups and the partial saturation of the isoquinoline ring—confer a higher potency and selectivity for the PDE4 enzyme. These structural changes result in a more effective mechanism for increasing intracellular cAMP, leading to superior smooth muscle relaxation. The detailed experimental protocols provided for PDE inhibition and calcium channel blockade are fundamental for the continued research and development of novel antispasmodic agents in this chemical class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jptcp.com [jptcp.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability study of drotaverine from capsule and tablet preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structure-activity relationship study on papaverine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 17. researchgate.net [researchgate.net]

- 18. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial in-vitro studies of Diproteverine Hydrochloride cytotoxicity

An In-Depth Technical Guide to Initial In-Vitro Studies of Diproteverine Hydrochloride Cytotoxicity

Disclaimer: As of late 2025, specific public data on the in-vitro cytotoxicity of this compound is not available in peer-reviewed literature. This guide, therefore, serves as a representative framework for how such a study would be designed, executed, and its data presented. The quantitative results and signaling pathways described herein are hypothetical and illustrative, based on established methodologies in cellular toxicology for novel chemical entities.

Introduction

This compound is a compound of interest for its potential pharmacological activities. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential. In-vitro cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation, providing essential data to guide further development.[1][2] These assays help in identifying dose ranges for subsequent studies and elucidating the potential mechanisms of toxicity.[3]

This technical guide outlines the core experimental protocols and data presentation formats for an initial in-vitro cytotoxicity assessment of a hypothetical compound, "this compound." The methodologies are based on widely accepted and validated assays, such as the MTT and Neutral Red Uptake assays.[2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity data. The following sections describe standard protocols for assessing the cytotoxicity of this compound.

Cell Lines and Culture

A panel of cell lines would be selected to represent various tissue types, including both cancerous and non-cancerous lines, to assess for selective toxicity. For this hypothetical study, the following cell lines are used:

-

HepG2: Human hepatocellular carcinoma (liver)

-

A549: Human lung carcinoma (lung)

-

MCF-7: Human breast adenocarcinoma (breast)

-

HEK293: Human embryonic kidney cells (kidney, non-cancerous control)

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

General Experimental Workflow

The overall process for evaluating cytotoxicity follows a standardized workflow from cell seeding to data analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in viable cells cleave the yellow MTT salt into purple formazan crystals.[6][7]

Protocol:

-

Cell Seeding: Seed 1 x 104 cells per well in 100 µL of culture medium in a 96-well flat-bottom plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[6]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5][9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Medium Removal: After the treatment incubation period, aspirate the culture medium containing the test compound.

-

Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[10]

-

Dye Removal: Discard the dye solution and wash the cells gently with 150 µL of DPBS.[10]

-

Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[10]

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[11]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in-vitro.

Table 1: Hypothetical IC50 Values of this compound (µM)

| Cell Line | Tissue of Origin | Type | 24h Exposure | 48h Exposure | 72h Exposure |

| HepG2 | Liver | Cancer | 85.2 ± 5.1 | 62.5 ± 4.3 | 41.7 ± 3.8 |

| A549 | Lung | Cancer | 98.6 ± 6.7 | 75.1 ± 5.9 | 53.4 ± 4.5 |

| MCF-7 | Breast | Cancer | 77.3 ± 4.9 | 51.9 ± 3.6 | 35.8 ± 2.9 |

| HEK293 | Kidney | Non-cancerous | > 200 | 185.4 ± 11.2 | 152.1 ± 9.8 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Hypothetical Mechanism of Action: Signaling Pathway

Based on preliminary observations of morphological changes consistent with apoptosis, a potential mechanism of cytotoxicity for this compound could involve the activation of the intrinsic apoptotic pathway, mediated by caspases.[12] This pathway is often triggered by cellular stress and leads to programmed cell death.[13]

This proposed pathway suggests that this compound induces cellular stress, leading to the activation of pro-apoptotic proteins Bax and Bak.[14] This permeabilizes the mitochondrial membrane, releasing Cytochrome c, which then complexes with Apaf-1 to form the apoptosome.[13] The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins and ultimately, apoptosis.[12][14][15]

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. preprints.org [preprints.org]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 10. qualitybiological.com [qualitybiological.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

Investigating the Spasmolytic Properties of Diproteverine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproteverine hydrochloride, a potent spasmolytic agent, has demonstrated significant efficacy in the management of smooth muscle spasms across various organ systems. This technical guide provides a comprehensive overview of the core spasmolytic properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and the development of novel antispasmodic therapies.

Introduction

Smooth muscle spasms are involuntary contractions of the muscles in the walls of internal organs and blood vessels, leading to a variety of clinical conditions such as irritable bowel syndrome (IBS), dysmenorrhea, and renal or biliary colic.[1][2] this compound, a benzylisoquinoline derivative structurally related to papaverine, is a direct-acting smooth muscle relaxant with a favorable safety profile.[1] Its primary applications are in the treatment of spasms in the gastrointestinal, genitourinary, and biliary tracts.[3][4] This guide delves into the pharmacological basis of its spasmolytic action and provides the necessary technical details for its preclinical evaluation.

Mechanism of Action

The spasmolytic effect of this compound is primarily attributed to a dual mechanism of action:

-

Inhibition of Phosphodiesterase 4 (PDE4): Diproteverine selectively inhibits the PDE4 enzyme, which is responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP).[5][6] This inhibition leads to an accumulation of cAMP within the smooth muscle cells.

-

Calcium Channel Blockade: Diproteverine also exhibits properties of a voltage-dependent L-type calcium channel blocker.[5]

The elevation of intracellular cAMP initiates a signaling cascade that results in the relaxation of smooth muscle. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction.

Furthermore, the blockade of L-type calcium channels by Diproteverine reduces the influx of extracellular calcium into the smooth muscle cells. Since calcium ions are essential for the initiation and maintenance of muscle contraction, this action further contributes to the overall spasmolytic effect. This dual mechanism provides a comprehensive approach to inducing smooth muscle relaxation.

Quantitative Data on Spasmolytic Activity

The spasmolytic potency of this compound has been quantified in various preclinical models. The following tables summarize the available quantitative data.

Table 1: In Vitro Spasmolytic Activity of this compound

| Tissue/Preparation | Spasmogen | Parameter | Value | Reference |

| Guinea Pig Tracheal Strips | Histamine | ED50 | 4.7 x 10⁻⁵ mol/L | [5] |

| Guinea Pig Tracheal Strips | Methacholine | ED50 | 4.3 x 10⁻⁵ mol/L | [5] |

| Guinea Pig Tracheal Strips | Potassium Chloride (KCl) | ED50 | 2.2 x 10⁻⁵ mol/L | [5] |

| Human Uterine Smooth Muscle | - | IC50 | 2.6 - 5.6 µM | [3] |

Table 2: In Vitro Calcium Channel Blocking Activity of this compound

| Assay | Parameter | Value | Reference |

| [³H]Nifedipine Binding | IC50 | 5.6 µM | [5] |

| [³H]Diltiazem Binding | IC50 | 2.6 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the spasmolytic properties of this compound.

In Vitro Spasmolytic Activity: Isolated Guinea Pig Ileum Assay

This protocol details the procedure for assessing the spasmolytic effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials and Reagents:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Acetylcholine chloride

-

This compound

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig by cervical dislocation.

-

Isolate a segment of the terminal ileum, approximately 10-15 cm from the ileo-caecal junction.

-

Gently flush the lumen of the isolated segment with fresh Tyrode's solution to remove its contents.

-

Cut the ileum into 2-3 cm long segments.

-

-

Organ Bath Setup:

-

Mount an ileum segment vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

-

Apply an initial tension of 1 g to the tissue.

-

Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Record a stable baseline of contractile activity.

-

Induce a submaximal, sustained contraction with a single concentration of acetylcholine (e.g., 10⁻⁶ M).

-

Once the contraction has stabilized, add this compound in a cumulative or non-cumulative manner in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Record the relaxation response for each concentration.

-

Following the highest concentration, wash the tissue thoroughly with fresh Tyrode's solution until the baseline is restored.

-

-

Data Analysis:

-

Measure the amplitude of the acetylcholine-induced contraction before and after the addition of each concentration of this compound.

-

Calculate the percentage inhibition of the contraction for each concentration of Diproteverine.

-

Plot the percentage inhibition against the logarithm of the Diproteverine concentration to construct a concentration-response curve.

-

Determine the IC50 value (the concentration of Diproteverine that produces 50% of the maximal inhibition) from the concentration-response curve using non-linear regression analysis.

-

In Vivo Spasmolytic Activity: Charcoal Meal Transit Assay in Mice

This protocol describes an in vivo method to evaluate the effect of this compound on gastrointestinal motility in mice.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of Drotaverine beyond spasmolysis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Drotaverine, a well-established antispasmodic agent, is primarily recognized for its efficacy in alleviating smooth muscle spasms. Its mechanism of action, centered on the inhibition of phosphodiesterase-4 (PDE4) and a minor blockade of L-type calcium channels, has paved the way for its widespread clinical use in gastrointestinal and genitourinary disorders. However, emerging preclinical evidence suggests a broader therapeutic landscape for this benzylisoquinoline derivative. This technical guide delves into the nascent yet promising applications of Drotaverine beyond its traditional spasmolytic role, exploring its potential as a cytostatic, neuroprotective, cardiovascular, and antiviral agent. Detailed experimental protocols and collated quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals interested in unlocking the full therapeutic repertoire of Drotaverine.

Core Pharmacological Profile

Drotaverine's primary mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). This cascade ultimately results in the phosphorylation of myosin light chain kinase (MLCK), causing smooth muscle relaxation.[2]

Furthermore, Drotaverine exhibits minor allosteric blocking properties on L-type voltage-operated calcium channels, which contributes to its spasmolytic effects by reducing calcium influx into smooth muscle cells.[1][3][4]

Potential Therapeutic Applications Beyond Spasmolysis

Anticancer/Cytostatic Activity

A growing body of in vitro evidence suggests that Drotaverine possesses cytostatic properties against various cancer cell lines. This effect is hypothesized to be linked to its PDE4 inhibitory action, as altered cAMP levels have been implicated in tumorigenesis.[1]

Quantitative Data Summary: Cytostatic Activity of Drotaverine

| Cell Line | Cancer Type | Assay | EC50 (μM) | Reference |

| HT-29 | Human Colorectal Carcinoma | SRB Assay | 3.0 | [5] |

| Various Human Tumor Cell Lines | Not Specified | Not Specified | Not Specified | [1] |

| Nonmalignant Mouse Fibroblasts | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols:

-

Sulforhodamine B (SRB) Assay for Cytotoxicity: This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.[6][7][8][9][10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with varying concentrations of Drotaverine and a vehicle control. Incubate for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 100 μL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis: This fluorescent staining method distinguishes between viable, apoptotic, and necrotic cells.[4][11][12][13][14]

-

Cell Treatment: Treat cells with Drotaverine in a suitable culture plate.

-

Staining: Prepare a staining solution of AO (100 µg/mL) and EB (100 µg/mL) in PBS. Add a small volume of the staining solution to the cell suspension.

-

Visualization: Immediately observe the cells under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display condensed and fragmented orange chromatin, and necrotic cells will have uniformly orange-red nuclei.

-

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[2][15][16][17]

-

Cell Preparation: Harvest and wash the treated cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Signaling Pathway: Drotaverine's Cytostatic Action

Caption: Proposed signaling pathway for Drotaverine's cytostatic effects.

Neuroprotective Effects

Preclinical studies suggest that Drotaverine may exert neuroprotective effects, particularly in the context of Alzheimer's disease. Its ability to inhibit PDE4 is thought to play a crucial role, as PDE4 inhibitors are known to modulate neuroinflammatory processes and enhance cognitive function.

Experimental Model: Alzheimer's Disease in Mice

A study investigating the effects of Drotaverine in a streptozotocin-induced mouse model of Alzheimer's disease demonstrated improvements in cognitive function and modulation of brain biochemistry.

Experimental Protocols:

-

Morris Water Maze (MWM) Test: This test is widely used to assess spatial learning and memory in rodents.[18][19][20][21][22]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Elevated Plus Maze (EPM) Test: This test is used to evaluate anxiety-like behavior in rodents.[1][3][23][24][25]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Mice are placed in the center of the maze and allowed to explore for a set period.

-

Measurement: The time spent in the open arms versus the closed arms is recorded. A preference for the closed arms is indicative of anxiety.

-

-

Acetylcholinesterase (AChE) Activity Assay: This assay measures the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine, which is implicated in cognitive function.[5][26][27][28][29]

-

Tissue Preparation: Homogenize brain tissue samples in a suitable buffer.

-

Reaction: Incubate the homogenate with a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). AChE hydrolyzes the substrate, and the product reacts with the chromogen to produce a colored compound.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength to determine AChE activity.

-

Experimental Workflow: Neuroprotective Effect Evaluation

Caption: Experimental workflow for evaluating Drotaverine's neuroprotective effects.

Cardiovascular Effects

As a vasodilator, Drotaverine's ability to relax smooth muscle extends to the vasculature. This effect is primarily attributed to its PDE4 inhibitory and calcium channel blocking activities.[6][9][17][30][31]

Experimental Protocol:

-

Isolated Aortic Ring Vasodilation Assay: This in vitro assay measures the vasodilatory effect of a compound on isolated arterial segments.[30][31][32][33][34]

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.

-

Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Drug Addition: Add cumulative concentrations of Drotaverine to the organ bath.

-

Measurement: Record the changes in isometric tension to determine the extent of vasodilation.

-

Antiviral Activity

Preliminary reports suggest that Drotaverine may possess antiviral activity against certain viruses, including parainfluenza and avian influenza viruses.[1] However, detailed experimental data and mechanistic studies in this area are still limited.

Experimental Protocol:

-

In Vitro Antiviral Assay (e.g., CPE Reduction Assay): This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of a virus in cell culture.[35][36][37][38][39]

-

Cell Culture: Seed susceptible host cells in a multi-well plate.

-

Infection and Treatment: Infect the cells with the virus and simultaneously treat with different concentrations of Drotaverine.

-

Incubation: Incubate the plates and monitor for the development of CPE.

-

Quantification: Quantify the extent of CPE inhibition, for example, by staining the remaining viable cells with a dye like neutral red.

-

Discussion and Future Directions

The exploration of Drotaverine's therapeutic potential beyond its established role in spasmolysis is a burgeoning field of research. The preliminary findings in oncology, neuroprotection, cardiovascular medicine, and virology are encouraging and warrant further investigation.

For the anticancer application, future studies should focus on elucidating the precise molecular mechanisms underlying its cytostatic effects and evaluating its efficacy in in vivo cancer models. Combination therapies with existing chemotherapeutic agents could also be a promising avenue.

In the realm of neuroprotection , further research is needed to validate the initial findings in different preclinical models of neurodegenerative diseases and to explore the long-term effects of Drotaverine on cognitive function and neuropathology.

The cardiovascular effects of Drotaverine, particularly its vasodilatory properties, could be explored for potential applications in conditions such as hypertension or peripheral vascular disease.

The suggested antiviral activity of Drotaverine is the least explored area and requires substantial research to confirm its efficacy and identify the target viruses and mechanisms of action.

Conclusion

Drotaverine, a drug with a long history of safe clinical use as a spasmolytic, is emerging as a molecule with a potentially wider therapeutic scope. This technical guide has summarized the current evidence for its non-spasmolytic applications and provided detailed experimental protocols to facilitate further research. The cytostatic, neuroprotective, cardiovascular, and potential antiviral properties of Drotaverine present exciting opportunities for drug repositioning and the development of novel therapeutic strategies for a range of challenging diseases. Rigorous preclinical and clinical investigation is now crucial to translate these promising initial findings into tangible clinical benefits.

References

- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Acridine orange/ethidium bromide (AO/EB) apoptosis assay [bio-protocol.org]

- 5. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. | Semantic Scholar [semanticscholar.org]

- 14. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells [mdpi.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 19. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 27. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]

- 29. Cholinesterase (AChE) activity assay [bio-protocol.org]

- 30. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 31. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 32. mdpi.com [mdpi.com]

- 33. mdpi.com [mdpi.com]

- 34. m.youtube.com [m.youtube.com]

- 35. Experimental Investigation of Ingavirin® Antiviral Activity Against Human Parainfluenza Virus | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 36. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. scispace.com [scispace.com]

- 38. researchgate.net [researchgate.net]

- 39. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Toxicological Profile and LD50 of Drotaverine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of drotaverine hydrochloride in various animal models, with a focus on its acute toxicity and median lethal dose (LD50). This document synthesizes available data on LD50 values, clinical and pathological findings, and the underlying mechanisms of toxicity to serve as a valuable resource for professionals in drug development and research.

Executive Summary

Drotaverine hydrochloride, a selective inhibitor of phosphodiesterase 4 (PDE4), is an antispasmodic drug used to relieve smooth muscle spasms. While therapeutically effective, understanding its toxicological profile is crucial for safe drug development and clinical use. This guide details the acute toxicity of drotaverine hydrochloride in rodent models, outlining LD50 values, observed signs of toxicity, and post-mortem findings. The primary mechanisms of toxicity at high doses are attributed to its primary pharmacological action of PDE4 inhibition and a secondary effect of L-type calcium channel blockade, leading to significant cardiovascular and systemic effects.

Quantitative Toxicological Data

The acute toxicity of drotaverine hydrochloride has been evaluated in several animal models, primarily through oral and intramuscular routes of administration. The median lethal dose (LD50) is a key indicator of acute toxicity.

| Animal Model | Route of Administration | LD50 Value | Observed Clinical Signs | Necropsy Findings | Reference |

| Rat | Intramuscular | 38.37 mg/kg | Initial body weight loss, lethargy, inactivity. Females appeared more susceptible. | Pale and congested liver, pale kidneys, dilated blood capillaries at high doses. | [1][2] |

| Rat | Oral | 540 mg/kg | Impaired general state, piloerection, dyspnea, cowering position. | No specific macroscopic pathological findings reported in survivors. | |

| Mouse | Oral | 350 mg/kg | Lethargy, low posture, wet fur. | No test substance-related gross lesions reported in some studies. |

Experimental Protocols

The determination of acute toxicity and LD50 values for drotaverine hydrochloride follows standardized experimental protocols, generally aligned with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Intramuscular Toxicity Study in Rats

This protocol is based on the study by Nair et al. (2002).[1][2]

-

Test Animals: Wistar rats of both sexes.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum. A period of acclimatization of at least 5 days is allowed before the experiment.

-

Dose Groups: At least five dose groups are established, with doses ranging from 20 mg/kg to 100 mg/kg body weight.[1] A control group receives the vehicle.

-

Administration: A single dose of drotaverine hydrochloride, dissolved in a suitable vehicle, is administered via the intramuscular route.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days. Body weight is recorded before administration and at the end of the observation period.

-

Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy. Key organs are examined for any pathological changes.

-

LD50 Calculation: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

General Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 423)

While a specific, detailed protocol for an oral LD50 study of drotaverine hydrochloride was not available in the reviewed literature, the following represents a standard methodology.

-

Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are used as they are generally considered to be slightly more sensitive.

-

Housing and Fasting: Animals are housed in standard conditions. Prior to dosing, animals are fasted overnight (feed is withheld, but not water).

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.

-

Dose Levels and Procedure: The test procedure is a stepwise process with the use of a minimum number of animals per step. The starting dose is selected based on available information. Subsequent dose levels are adjusted up or down depending on the presence or absence of mortality.

-

Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern) shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Body weights are recorded weekly.

-

Pathology: All animals are subjected to gross necropsy.

-

Data Analysis: The results are assessed in terms of mortality and toxic effects to determine the toxicity class of the substance.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Drotaverine Hydrochloride Toxicity

The toxic effects of drotaverine hydrochloride at high doses are primarily an extension of its pharmacological actions: inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type calcium channels.

Caption: Signaling pathways of drotaverine hydrochloride toxicity.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram illustrates a generalized workflow for an acute oral toxicity study, such as one following OECD guidelines.

Caption: Generalized experimental workflow for an acute oral toxicity study.

Conclusion

The toxicological profile of drotaverine hydrochloride in animal models indicates a moderate level of acute toxicity. The primary target organs for toxicity appear to be the liver and kidneys, with significant cardiovascular effects observed at high doses, consistent with its mechanisms of action. The LD50 values provide a quantitative measure of this acute toxicity and are essential for risk assessment. The experimental protocols outlined, based on international guidelines, provide a framework for conducting further toxicological evaluations. A thorough understanding of the dose-dependent toxicity and the underlying signaling pathways is critical for the continued safe development and clinical application of drotaverine hydrochloride.

References

Methodological & Application

Application Note: Quantification of Drotaverine Hydrochloride using a Stability-Indicating RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drotaverine Hydrochloride is a potent antispasmodic agent used for the treatment of smooth muscle spasms.[1][2][3] It functions by inhibiting the phosphodiesterase IV enzyme, which leads to an increase in cyclic adenosine monophosphate (cAMP) concentration and subsequent muscle relaxation.[4][5][6] Accurate and reliable quantification of Drotaverine Hydrochloride in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Drotaverine Hydrochloride. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][5][6]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Drotaverine Hydrochloride from its potential degradation products and formulation excipients. The separation is achieved on a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The concentration of Drotaverine Hydrochloride is determined by comparing the peak area of the sample to that of a known standard concentration.

Materials and Reagents

-

Drotaverine Hydrochloride reference standard (99.5% pure or higher)[1]

-

Formic acid[2]

-

Glacial acetic acid[6]

-

HPLC grade water[1]

-

Pharmaceutical dosage forms of Drotaverine Hydrochloride

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or PDA detector is required. The following tables summarize typical chromatographic conditions compiled from various validated methods.

Table 1: Chromatographic Conditions for Drotaverine Hydrochloride Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C8 (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[1] | C18 (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)[8] | C8 (e.g., YMC, 150 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Methanol : 0.05 M KH2PO4 (pH 3.5 adjusted with H3PO4) (55:45 v/v)[1] | Acetonitrile : 25 mM Sodium Acetate buffer (pH 4.5 with acetic acid and triethylamine) (45:55 v/v)[8] | Methanol : 0.2% Formic acid in water (45:55 v/v)[2] |

| Flow Rate | 1.0 mL/min[1][2][8] | 1.0 mL/min[1][2][8] | 1.0 mL/min[1][2][8] |

| Detection Wavelength | 241 nm[1] | 354 nm[8] | 300 nm[2] |

| Injection Volume | 20 µL[1] | 20 µL | 20 µL |

| Column Temperature | Ambient[2] | Ambient | 25°C[2] |

| Retention Time | ~8.7 min[1] | ~7.4 min[8] | ~5.2 min[2] |

Experimental Protocols

Preparation of Mobile Phase

-

Condition 1: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.5 with 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a ratio of 45:55 (v/v). Degas the mobile phase by sonication before use.[1]

-

Condition 2: Prepare a 25 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid after adding 2 mL of triethylamine per liter of buffer. Mix with acetonitrile in a ratio of 55:45 (v/v).[8]

-

Condition 3: Prepare a 0.2% (v/v) solution of formic acid in HPLC grade water. Mix with methanol in a ratio of 55:45 (v/v).[2]

Preparation of Standard Stock Solution

Accurately weigh about 100 mg of Drotaverine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[1] Some methods use a water-methanol mixture (50:50, v/v) as the diluent.[2][8]

Preparation of Working Standard Solutions and Calibration Curve

Prepare a series of working standard solutions by appropriate dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 4-24 µg/mL or 40-180 µg/mL.[1][2] Inject each standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

Preparation of Sample Solution (from Tablets)

Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 40 mg of Drotaverine Hydrochloride into a 100 mL volumetric flask.[8] Add about 70 mL of the diluent (e.g., methanol or a water-acetonitrile mixture) and sonicate for 30 minutes to ensure complete extraction of the drug.[8] Make up the volume with the diluent and filter the solution through a Whatman filter paper or a 0.45 µm syringe filter.[8] Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.[8]

Method Validation

The developed method should be validated as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 2: Summary of Validation Parameters for Drotaverine Hydrochloride RP-HPLC Method

| Parameter | Typical Results |

| Linearity Range | 4 - 24 µg/mL[1], 40 - 180 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2][7] |

| Accuracy (% Recovery) | 99.05 - 101.47%[2], 99.29 - 101.75%[7] |

| Precision (%RSD) | |

| - Intraday | < 2%[7] |

| - Interday | < 2%[7] |

| LOD | 0.02 µg/mL[2], 0.025 µg/mL[7] |

| LOQ | 0.06 µg/mL[2], 0.229 µg/mL[7] |

| Robustness | The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.[2][4] |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance. Drotaverine Hydrochloride is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3-6% H2O2), thermal degradation (e.g., 70°C), and photolytic degradation.[1][2][5] The developed HPLC method should be able to separate the degradation products from the intact drug peak, demonstrating its specificity. Drotaverine has been found to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][5][6]

Visualizations

Caption: Workflow for RP-HPLC Method Development and Validation.

Caption: Logical Steps in Drotaverine Hydrochloride Quantification.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of Drotaverine Hydrochloride in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The validation parameters confirm that the method is reliable and meets the requirements of the ICH guidelines.

References

- 1. asianpubs.org [asianpubs.org]

- 2. sphinxsai.com [sphinxsai.com]